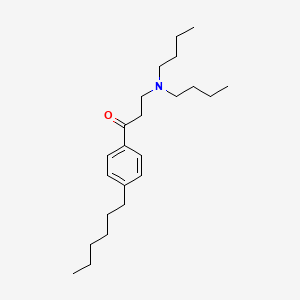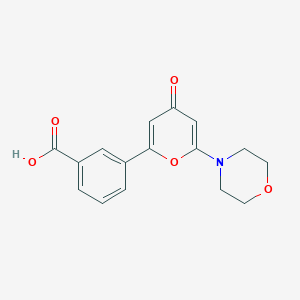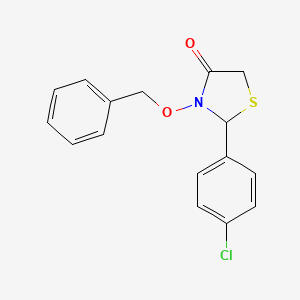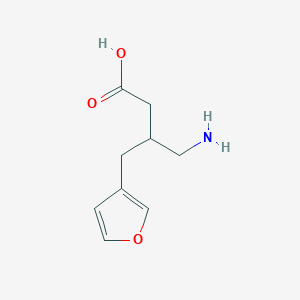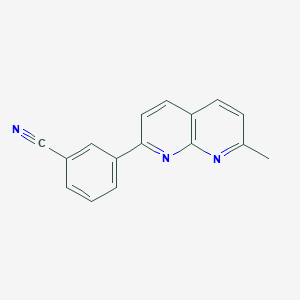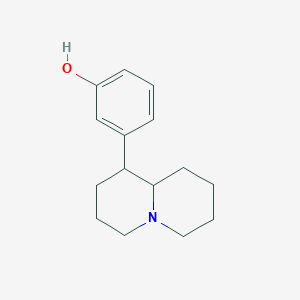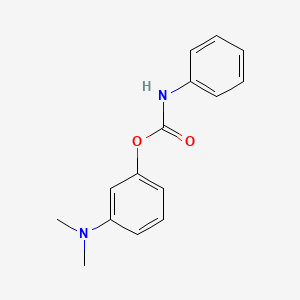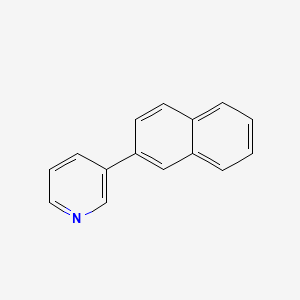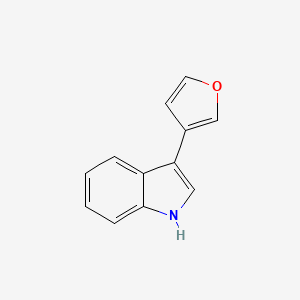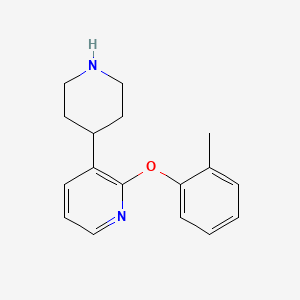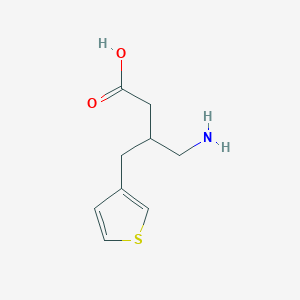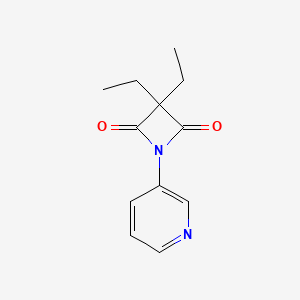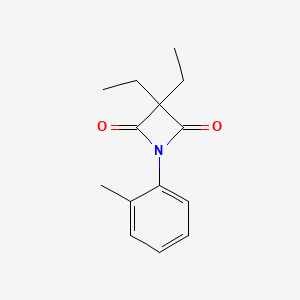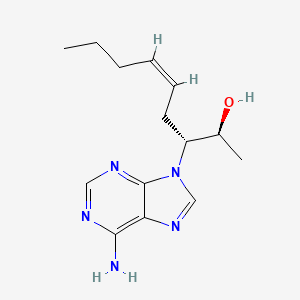
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is a complex organic compound that features a purine base attached to a non-5-en-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of functional groups, selective reduction, and coupling reactions to introduce the purine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions, use of automated synthesis equipment, and stringent quality control measures to produce high-purity this compound.
化学反応の分析
Types of Reactions
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the non-5-en-2-ol backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the purine base.
科学的研究の応用
Chemistry
In chemistry, (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in studying DNA and RNA processes, such as replication and transcription.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism of action of (Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The purine base can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different base but similar backbone.
Tenofovir: A nucleotide analog used as an antiviral drug, featuring a modified purine base.
Uniqueness
(Z)-(2S,3R)-3-(6-Amino-purin-9-yl)-non-5-en-2-ol is unique due to its specific stereochemistry and the presence of a non-5-en-2-ol backbone. This structural uniqueness allows it to interact differently with biological targets compared to other purine-based compounds, potentially leading to distinct biological activities and applications.
特性
分子式 |
C14H21N5O |
|---|---|
分子量 |
275.35 g/mol |
IUPAC名 |
(Z,2S,3R)-3-(6-aminopurin-9-yl)non-5-en-2-ol |
InChI |
InChI=1S/C14H21N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h5-6,8-11,20H,3-4,7H2,1-2H3,(H2,15,16,17)/b6-5-/t10-,11+/m0/s1 |
InChIキー |
QZMKAUPEGUOLDB-TUISVCKWSA-N |
異性体SMILES |
CCC/C=C\C[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N |
正規SMILES |
CCCC=CCC(C(C)O)N1C=NC2=C(N=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



